Difluoroiodotoluène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Difluoroiodotoluene, also known as Difluoroiodotoluene, is a useful research compound. Its molecular formula is C7H7F2I-2 and its molecular weight is 256.03 g/mol. The purity is usually 95%.

The exact mass of the compound Difluoroiodotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Difluoroiodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoroiodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorocyclisation des acides carboxyliques ou des alcools insaturés

Difluoroiodotoluène a été utilisé dans la fluorocyclisation d'acides carboxyliques ou d'alcools insaturés . Ce processus implique l'utilisation d'iode hypervalent (III) et dépend du mécanisme de la réaction. La sélectivité entre la cyclisation 6-endo et 5-exo est déterminée par le groupe fonctionnel du substrat .

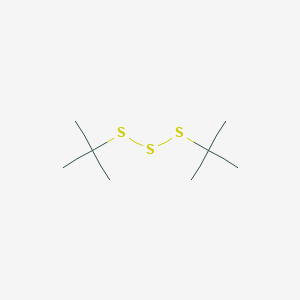

Fluorination des composés soufrés

This compound a été utilisé dans la fluorination des composés soufrés . Ce processus implique la réaction de Fluoro-Pummerer, qui introduit du fluor dans la position α des sulfoxydes ou des sulfures via des intermédiaires d'ions sulfonium .

Synthèse des sulfures α-fluoro

Le traitement des sulfures β-oxo avec un équivalent de this compound dans une solution de dichlorométhane peut conduire à la formation de sulfures α-fluoro . Cette réaction est favorisée par les groupes électroattracteurs en position α .

Synthèse des sulfoxydes α-fluoro

This compound peut être utilisé pour produire des sulfoxydes α-fluoro. Ceci est réalisé en traitant les substrats avec un excès de réactif .

Synthèse des sulfures vinyliques

Dans les cas où les substrats ont des hydrogènes β, une réaction d'élimination peut se produire, produisant des sulfures vinyliques . Ces sulfures vinyliques peuvent ensuite ajouter deux équivalents de fluorure via une réaction additive-Pummerer pour produire des α, β-difluorosulfures .

Synthèse de composés organofluorés

En raison de leurs propriétés physiques et chimiques uniques, les composés organofluorés sont largement utilisés dans les produits pharmaceutiques, les produits agrochimiques, les matériaux fonctionnels et de nombreux autres domaines

Mécanisme D'action

Target of Action

Difluoroiodotoluene, also known as p-(Difluoroiodo)toluene, primarily targets sulfur-containing compounds . It is used in the fluorination of these compounds, introducing fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . This process is known as the Fluoro-Pummerer reaction .

Mode of Action

Difluoroiodotoluene interacts with its targets through a process known as the Fluoro-Pummerer reaction . This reaction involves the introduction of fluorine into the α-position of sulfoxides or sulfides via sulfonium ion intermediates . The reaction is promoted by electron-withdrawing groups in the α-position . In cases where substrates have β-hydrogens, an elimination reaction operates, producing vinyl sulfides . These vinyl sulfides can then add two equivalents of fluoride via an additive-Pummerer reaction to produce α, β-difluorosulfides .

Biochemical Pathways

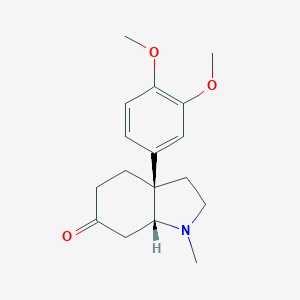

The primary biochemical pathway affected by Difluoroiodotoluene is the fluorination of sulfur-containing compounds . This process leads to the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones .

Pharmacokinetics

The strength of the carbon-fluorine bond generally conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment . This could potentially impact the bioavailability of Difluoroiodotoluene, but more research is needed to confirm this.

Result of Action

The result of Difluoroiodotoluene’s action is the formation of a range of novel 3,4-difluoro pyrrolidinones and piperidinones . These compounds are formed through the Fluoro-Pummerer reaction and subsequent reactions

Action Environment

The action of Difluoroiodotoluene can be influenced by environmental factors. For example, the presence of electron-withdrawing groups in the α-position promotes the Fluoro-Pummerer reaction . Additionally, the presence of β-hydrogens in the substrate can lead to an elimination reaction . .

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Difluoroiodotoluene involves the conversion of iodotoluene to Difluoroiodotoluene through a series of reactions.", "Starting Materials": [ "Iodotoluene", "Sodium fluoride", "Hydrogen fluoride", "Sulfuric acid", "Sodium nitrite", "Sodium iodide", "Hydrogen peroxide" ], "Reaction": [ "Iodotoluene is treated with sodium fluoride and hydrogen fluoride to form fluoroiodotoluene.", "Fluoroiodotoluene is then treated with sulfuric acid to form the corresponding diazonium salt.", "Sodium nitrite is added to the diazonium salt solution to form the corresponding aryl nitrite.", "Sodium iodide is added to the aryl nitrite solution to form iodofluorotoluene.", "Finally, iodofluorotoluene is treated with hydrogen peroxide to form Difluoroiodotoluene." ] } | |

Numéro CAS |

371-11-9 |

Formule moléculaire |

C7H7F2I-2 |

Poids moléculaire |

256.03 g/mol |

Nom IUPAC |

1-iodo-4-methylbenzene;difluoride |

InChI |

InChI=1S/C7H7I.2FH/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H3;2*1H/p-2 |

Clé InChI |

PRWFBLUVLWFEMJ-UHFFFAOYSA-L |

SMILES |

CC1=CC=C(C=C1)I(F)F |

SMILES canonique |

CC1=CC=C(C=C1)I.[F-].[F-] |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

P-(DIFLUOROIODO)TOLUENE; 4-IodotolueneDifluoride(Tol-If2); tol-IF2; 4-IODOTOLUENE DIFLUORIDE (TOL-IF2) ,98%MIN; 4-Iodotoluene difluoride; p-Tolyliododifluoride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)